molecular formula C22H18F3N3O3S B280647 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one

6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No. B280647
M. Wt: 461.5 g/mol
InChI Key: XKLCIBGUZLCMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one is a chemical compound that belongs to the category of sulfonamide-based drugs. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

The mechanism of action of 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many cancer cells and is involved in the promotion of cell survival and proliferation. By inhibiting CK2, 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one can disrupt the signaling pathways that promote cancer cell growth and induce cell death.
Biochemical and Physiological Effects:
6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one has been shown to have various biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit DNA replication, and promote DNA damage. Moreover, this chemical compound can also modulate the expression of various genes and proteins involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one in lab experiments include its high potency and selectivity for CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using this chemical compound is its relatively low solubility in water, which can make it difficult to dissolve and administer in certain experiments.

Future Directions

There are several future directions for the research on 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one. One of the potential applications of this chemical compound is in the development of novel cancer therapies that target CK2. Moreover, this compound can also be used as a tool for studying the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound for its potential clinical use.

Synthesis Methods

The synthesis of 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one involves the reaction of 4-(3-trifluoromethylphenyl)piperazine-1-carboxylic acid with benzo[c]indole-2,3-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a white solid, which can be purified by column chromatography or recrystallization.

Scientific Research Applications

6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, prostate cancer, and leukemia. Moreover, this chemical compound has also been found to induce apoptosis and autophagy in cancer cells, which are essential processes for the elimination of damaged and abnormal cells.

properties

Molecular Formula

C22H18F3N3O3S

Molecular Weight

461.5 g/mol

IUPAC Name

6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one

InChI

InChI=1S/C22H18F3N3O3S/c23-22(24,25)14-3-1-4-15(13-14)27-9-11-28(12-10-27)32(30,31)19-8-7-18-20-16(19)5-2-6-17(20)21(29)26-18/h1-8,13H,9-12H2,(H,26,29)

InChI Key

XKLCIBGUZLCMJN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.